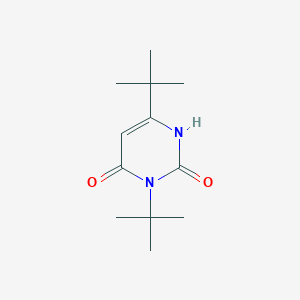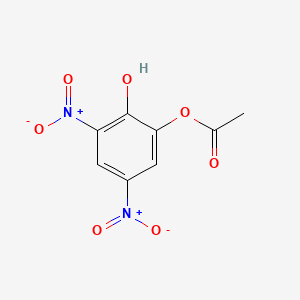
(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- is a chemical compound known for its significant role in various scientific fields. It is also referred to as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and is a major metabolite of the tobacco-specific nitrosamine NNK . This compound is recognized for its potent carcinogenic properties, particularly in the context of pulmonary carcinogenesis .
Vorbereitungsmethoden
The synthesis of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves several synthetic routes and reaction conditions. One common method includes the nitrosation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) to form the desired compound . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various derivatives . In biology and medicine, it is studied for its role in carcinogenesis and its potential as a biomarker for tobacco exposure . Additionally, it has applications in the industry, particularly in the synthesis of histone deacetylase inhibitors and as a peripheral vasodilator .
Wirkmechanismus
The mechanism of action of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves its metabolism and interaction with molecular targets. The compound is metabolized to form reactive intermediates that can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .
Vergleich Mit ähnlichen Verbindungen
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- can be compared with other similar compounds such as NNK and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) . While all these compounds share structural similarities and are metabolites of tobacco-specific nitrosamines, 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- is unique in its specific metabolic pathways and its potent carcinogenic properties . Other similar compounds include 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its various enantiomers .
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
Isomerische SMILES |
CN(CCC[C@@H](C1=CN=CC=C1)O)N=O |
Kanonische SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


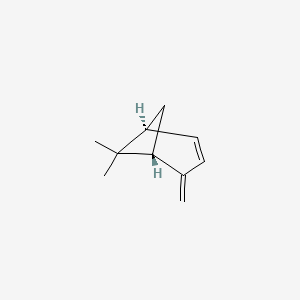
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
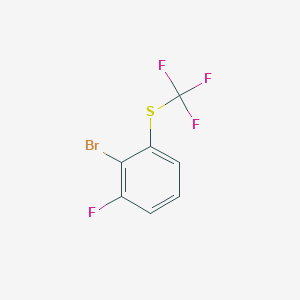
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
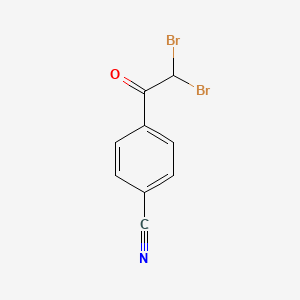

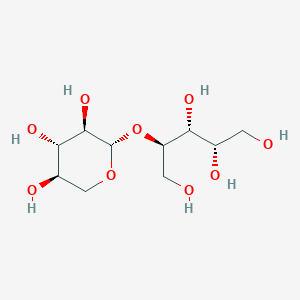
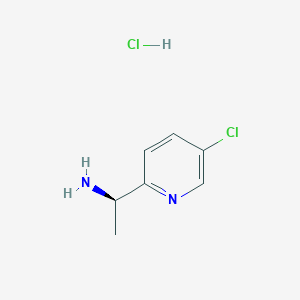
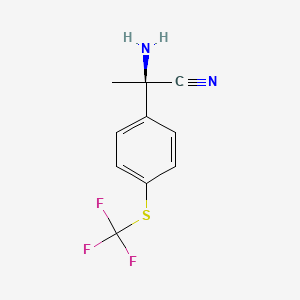
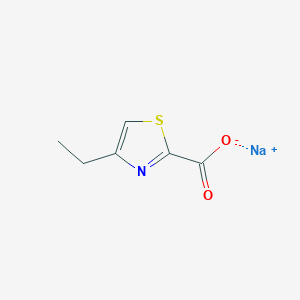
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)

